molecular formula C13H20O B1583652 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde CAS No. 37677-14-8

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde

Cat. No. B1583652
CAS RN: 37677-14-8
M. Wt: 192.3 g/mol
InChI Key: MQBIZQLCHSZBOI-UHFFFAOYSA-N
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Description

“4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde” is a chemical compound with the molecular formula C13H20O . It is also known by other names such as Myrac aldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C13H20O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h4,6,10,13H,3,5,7-9H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde” is 192.2973 . More detailed physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Synthesis and Catalysis

A study by Nakamura et al. (2009) details a method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, using a Prins-type cyclization reaction. This involves reacting aldehydes, including cyclohex-3-ene-1,1-dimethanol, under specific conditions, which could include derivatives of 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde (Nakamura, Niiyama, & Yamakawa, 2009).

Dyachenko (2005) explores the use of cyclohexene-4-carbaldehyde in synthesizing various compounds, including 4H-chromenes and 4H-thiopyrans. This process, which is a type of cyclocondensation, may be relevant for derivatives like 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde (Dyachenko, 2005).

Chemical Reactions and Properties

Orrego Hernandez et al. (2015) investigate different products resulting from the reaction of certain carbaldehydes with cyclohexylamine, focusing on the formation of hydrogen-bonded sheets versus dimers. This research highlights the diverse chemical behaviors of carbaldehyde compounds, potentially including 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde (Orrego Hernandez, Portilla, Cobo, & Glidewell, 2015).

Re and Schinz (1958) detail the synthesis of 1,1,4-Trimethyl-4-carbethoxy-cyclohexan-3-ol, which is closely related to 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde. This study provides insight into the structural and synthetic versatility of similar compounds (Re & Schinz, 1958).

Organic Chemistry and Molecular Structure

TakedaAkira and TsuboiSadao (1977) elaborate on the treatment of certain carboxylic esters, leading to the synthesis of compounds like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde. Their research emphasizes the transformation and derivation of cyclic carbaldehydes, relevant to 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde (TakedaAkira & TsuboiSadao, 1977).

Rey et al. (1968) discuss the thermolysis of cyclohex-3-ene-carbaldehyde derivatives, shedding light on the thermal properties and reactions of such compounds, which can be extrapolated to understand the behavior of 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde (Rey, Begrich, Kirmse, & Dreiding, 1968).

properties

IUPAC Name

4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h4,6,10,13H,3,5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBIZQLCHSZBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1=CCC(CC1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052051
Record name 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

228.00 °C. @ 760.00 mm Hg
Record name 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde

CAS RN

37677-14-8
Record name Myrac aldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37677-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-penten-1-yl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-penten-1-yl)-
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Record name 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde
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Record name 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 1-Methyl-4-(4-methyl-3-pentenyl) cyclohex-3-ene-1-carbaldehyde was evaluated for …
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 1-Formyl-1-methyl-4-(4-methyl-pentyl)-3-cyclohexene was evaluated for genotoxicity, …
ALAEOIL API, CF SAE - 2019 - dovox.nl
Human health hazards: Causes skin irritation. Causes serious eye damage. May cause an allergic skin reaction. Physical/chemical hazards: Not classified as dangerous according to …
Number of citations: 832 dovox.nl

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